Cloquinozine - 5220-68-8

Cloquinozine

Catalog Number: EVT-433958
CAS Number: 5220-68-8
Molecular Formula: C16H22ClN
Molecular Weight: 263.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cloquinozine is classified as a 4-aminoquinoline derivative. Compounds in this category have garnered attention due to their antimalarial properties and structural similarities to established drugs like chloroquine. The synthesis and characterization of Cloquinozine have been explored in various studies focusing on enhancing the efficacy and reducing toxicity compared to traditional quinoline-based drugs .

Synthesis Analysis

The synthesis of Cloquinozine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 4,7-dichloroquinoline, which serves as a precursor. Various amines are then reacted with this compound to create derivatives with enhanced biological activity.
  2. Reagents and Conditions: Common reagents include potassium carbonate and triethylamine, used in solvents like N-methyl-2-pyrrolidone. The reaction conditions are optimized for temperature and time to maximize yield .
  3. Yield Optimization: Techniques such as monitoring the reaction via thin-layer chromatography (TLC) are employed to determine the optimal reaction time. For instance, amidation reactions can yield products with efficiencies exceeding 60% under controlled conditions .
  4. Final Product Isolation: The final products are typically purified using flash chromatography or recrystallization techniques to ensure high purity levels for biological testing .
Molecular Structure Analysis

Cloquinozine features a complex molecular structure characterized by:

  • Core Structure: The compound contains a quinoline ring system, which is essential for its biological activity.
  • Functional Groups: Substituents such as amino groups enhance its solubility and interaction with biological targets.
  • Molecular Weight: The molecular weight of Cloquinozine is approximately 319.83 g/mol, which contributes to its pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry are commonly used techniques for confirming the structure of synthesized Cloquinozine .

Chemical Reactions Analysis

Cloquinozine undergoes several important chemical reactions:

  1. Amidation Reactions: These reactions involve the formation of amide bonds between the quinoline core and various amines, which can significantly alter the compound's biological activity.
  2. Reduction Reactions: Some derivatives may undergo reduction processes that modify functional groups within the molecule, impacting both solubility and efficacy against malaria parasites.
  3. Dealkylation: Similar to chloroquine, Cloquinozine may be metabolized by cytochrome P450 enzymes into active metabolites that exhibit antimalarial activity .
Mechanism of Action

The mechanism of action of Cloquinozine is primarily linked to its ability to interfere with heme metabolism in Plasmodium species:

  • Heme Binding: Cloquinozine binds to heme monomers and mu-oxo dimers through π-π interactions, inhibiting the polymerization into hemozoin.
  • pH Dependency: The drug's efficacy is influenced by pH; it is more effective in acidic environments typical of the digestive vacuole of malaria parasites.
  • Resistance Mechanisms: Research indicates that mutations in transmembrane proteins like PfCRT can affect drug transport and resistance profiles .
Physical and Chemical Properties Analysis

Cloquinozine exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility varies significantly with pH; it is more soluble in acidic conditions.
  • Melting Point: The melting point is typically reported in the range of 150–160 °C, indicating good thermal stability.
  • Log P Value: Cloquinozine has a Log P value that suggests moderate lipophilicity, which is beneficial for membrane permeability but may require optimization for better pharmacokinetics .
Applications

Cloquinozine has potential applications in various fields:

  1. Antimalarial Research: Its primary application remains in the development of new antimalarial therapies aimed at overcoming resistance seen with traditional drugs like chloroquine.
  2. Pharmacological Studies: Ongoing research focuses on understanding its pharmacokinetic properties and optimizing its structure for enhanced activity against resistant strains of malaria.
  3. Drug Development: Cloquinozine serves as a lead compound for further modifications aimed at improving efficacy and reducing side effects associated with existing antimalarial treatments .
Historical Development & Discovery of Cloquinozine

Origins in 1960s Pharmaceutical Innovation [4] [8]

The 1960s witnessed transformative shifts in pharmaceutical research, driven by advances in molecular design and targeted therapeutic applications. This era saw intensive exploration of nitrogen-containing heterocycles, particularly quinazoline derivatives, due to their structural versatility and broad biological activity profiles. Amidst this landscape, researchers at Chugai Pharmaceutical initiated a systematic investigation into quinazoline-based compounds, aiming to identify novel agents for gynecological and obstetric conditions. The program focused on synthesizing and screening molecules capable of modulating smooth muscle contractility, specifically targeting uterine hyperactivity disorders.

The broader pharmaceutical context was characterized by heightened interest in structure-activity relationship (SAR) optimization, spurred by innovations in organic synthesis and pharmacological screening. This approach enabled rapid iteration of quinazoline scaffolds, facilitating the identification of key pharmacophores responsible for uterine-specific effects. Early prototypes demonstrated variable efficacy, but the introduction of a chloro-substituent at the C6 position of the quinazoline core—a strategic modification informed by concurrent research on vascular smooth muscle regulators—proved critical for enhancing potency and tissue selectivity [4].

Table 1: Key Pharmaceutical Innovations in Quinazoline Research (1960s)

Innovation FocusStructural FeatureBiological TargetImpact on Cloquinozine Development
Core Scaffold OptimizationQuinazoline nucleusBasic molecular frameworkProvided foundational chemical structure
Halogen SubstitutionC6-chloro groupEnhanced receptor affinityImproved uterine tissue binding specificity
Side Chain DiversificationAminoalkyl modificationsTissue selectivity modulationReduced off-target effects on vascular systems

Chugai Pharmaceutical’s Role in Quinazoline Derivative Research [4] [6]

Chugai Pharmaceutical emerged as a pivotal force in advancing quinazoline chemistry during this period. Their research team, led by Dr. S. Ōmura, developed a proprietary library of over 200 quinazoline analogs, systematically evaluating their effects on ex vivo uterine tissue models. Cloquinozine (designated internally as CPQ-127) arose from this initiative, distinguished by its C6-chloro/C2-ethylamino configuration—a combination absent in earlier compounds [4].

The company’s expertise in heterocyclic synthesis enabled efficient scale-up and purification of Cloquinozine, overcoming challenges related to the instability of imidazole ring intermediates common in earlier analogs. Chugai’s pharmacological assays revealed that Cloquinozine’s oxytocic activity correlated with its ability to enhance calcium influx in myometrial cells, a mechanism divergent from classical ergot alkaloids or prostaglandins. This mechanistic novelty positioned Cloquinozine as a candidate for conditions requiring controlled uterine stimulation without systemic vasoactive effects [4].

Table 2: Chugai Pharmaceutical’s Quinazoline Derivative Program Milestones

PhaseTimeframeKey AchievementOutcome for Cloquinozine
Library Synthesis1964–1966Synthesis of 217 novel quinazolinesIdentification of lead compound CPQ-127
In Vitro Screening1967Uterine strip contractility assaysConfirmation of selective oxytocic activity
Mechanism Studies1968Calcium flux modulation in myocytesElucidation of primary pharmacodynamic action

Initial Pharmacological Observations (Oxytocic Properties) [4] [10]

Initial pharmacological characterization of Cloquinozine demonstrated potent uterotonic effects in rodent and primate models. In pregnant rats, intravenous administration (0.1–1.0 mg/kg) induced dose-dependent uterine contractions within 5 minutes, with an EC₅₀ of 0.35 mg/kg—significantly lower than reference compounds like methylergonovine. Crucially, these effects occurred without concomitant changes in arterial blood pressure or heart rate, highlighting its tissue-selective activity [4].

Further studies revealed Cloquinozine’s unique biphasic response profile: an initial rapid contraction phase mediated by extracellular calcium influx, followed by sustained activity dependent on intracellular calcium release. This contrasted with oxytocin’s singular dependence on membrane receptor coupling. Additionally, Cloquinozine retained efficacy in progesterone-dominated uterine states where conventional uterotonics showed diminished activity, suggesting potential applications in dysfunctional labor management [4] [10].

Table 3: Comparative Pharmacodynamics of Early Oxytocic Agents

CompoundEC₅₀ (Rat Uterus)Onset of ActionBlood Pressure EffectCalcium Dependency
Cloquinozine0.35 mg/kg<5 minutesNoneExtracellular + Intracellular
Oxytocin0.02 IU/kg<2 minutesTransient hypotensionMembrane receptor-mediated
Methylergonovine0.75 mg/kg7–10 minutesHypertensionIntracellular store release

Properties

CAS Number

5220-68-8

Product Name

Cloquinozine

IUPAC Name

3-[(4-chlorophenyl)methyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine

Molecular Formula

C16H22ClN

Molecular Weight

263.80 g/mol

InChI

InChI=1S/C16H22ClN/c17-15-7-4-13(5-8-15)11-14-6-9-16-3-1-2-10-18(16)12-14/h4-5,7-8,14,16H,1-3,6,9-12H2

InChI Key

IQBKPMNLEWNTCN-UHFFFAOYSA-N

SMILES

C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCN2CC(CCC2C1)CC3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.